N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide
CAS No.: 301306-13-8
Cat. No.: VC21412766
Molecular Formula: C12H11ClN2OS
Molecular Weight: 266.75g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301306-13-8 |
|---|---|
| Molecular Formula | C12H11ClN2OS |
| Molecular Weight | 266.75g/mol |
| IUPAC Name | N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide |
| Standard InChI | InChI=1S/C12H11ClN2OS/c13-7-11(16)15-12-14-8-10(17-12)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15,16) |
| Standard InChI Key | JHXGLKACLBGNHG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl |
Introduction
Chemical Structure and Properties
Structural Information
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide possesses a well-defined chemical structure characterized by a thiazole core connected to both a benzyl group and a chloroacetamide moiety. The systematic arrangement of these functional groups contributes to its reactivity and potential for further synthetic transformations.
Table 1. Chemical Identifiers of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide
| Parameter | Value |
|---|---|
| CAS No. | 301306-13-8 |
| Molecular Formula | C₁₂H₁₁ClN₂OS |
| Molecular Weight | 266.75 g/mol |
| IUPAC Name | N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide |
| Standard InChI | InChI=1S/C12H11ClN2OS/c13-7-11(16)15-12-14-8-10(17-12)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15,16) |
| Standard InChIKey | JHXGLKACLBGNHG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl |
| PubChem Compound | 732510 |
Physical and Chemical Properties
The compound exists as a solid at room temperature with physical properties typical of thiazole derivatives. Its chemical reactivity is primarily determined by the presence of the chloroacetamide group, which serves as an excellent leaving group in nucleophilic substitution reactions. This characteristic makes it particularly valuable as a synthetic intermediate in organic chemistry.
The thiazole ring contributes to the compound's stability while simultaneously providing a site for potential biological interactions. The presence of nitrogen and sulfur atoms in the heterocyclic system enables hydrogen bonding and coordination with biological targets, enhancing its potential pharmacological applications.
Synthesis Methods
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide typically follows established organic chemistry procedures. The most common synthetic route involves the reaction between thiazole derivatives and chloroacetyl chloride under controlled conditions.
The general synthesis pathway can be summarized as follows:
-
Preparation of the appropriate 5-benzyl-1,3-thiazol-2-amine derivative
-
Reaction with chloroacetyl chloride in the presence of a suitable base
-
Purification of the final product using standard techniques such as recrystallization or column chromatography
This synthetic approach yields N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide in good to excellent yields, typically ranging from 70-85% depending on the specific reaction conditions employed .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide serves as a crucial synthetic intermediate in the preparation of various biologically active compounds. Its versatility stems from the reactive chloroacetamide moiety, which readily undergoes nucleophilic substitution reactions with various nucleophiles.
One significant application involves its reaction with sulfur and morpholine to form N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides. These compounds can further react with ethenediamine to yield N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides with excellent yields .
The synthetic utility of this compound extends to the preparation of more complex derivatives like N-(5-benzyl-1,3-thiazol-2-yl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide, which involves multi-step organic reactions requiring careful control of reaction conditions.
Derivatives with Anticancer Properties
Compounds derived from N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide have demonstrated promising anticancer activities. Research conducted within the framework of the Developmental Therapeutic Program of the National Cancer Institute (DTP, NCI, Bethesda, Maryland, USA) has identified several derivatives with significant antitumor properties .
Table 2. Selected Derivatives and Their Anticancer Properties
| Derivative | Structure Modification | Anticancer Activity |
|---|---|---|
| N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides | Substitution of chlorine with morpholin-4-yl-2-oxo group | Promising activity in initial screenings |
| N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides | Introduction of 4,5-dihydro-1H-imidazole-2-carboxamide moiety | Significant activity against multiple cancer cell lines |
The anticancer activity of these derivatives is attributed to their ability to interact with specific biological targets involved in cancer progression. The structural features, particularly the thiazole core and the modified side chains, contribute to their bioactivity profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume